Phenyl N-(M-anisyl)carbamate
CAS No.: 50699-51-9
Cat. No.: VC16055762
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50699-51-9 |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | phenyl N-(3-methoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C14H13NO3/c1-17-13-9-5-6-11(10-13)15-14(16)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |
| Standard InChI Key | WVMWKYUMMAHSGU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)OC2=CC=CC=C2 |
Introduction
Synthesis of Phenyl N-(3-Methoxyphenyl)carbamate
The synthesis of phenyl N-(3-methoxyphenyl)carbamate follows established protocols for phenylcarbamate derivatives. As detailed in studies on analogous compounds, the reaction typically involves the condensation of an amine with phenyl chloroformate in the presence of a base .
Reaction Mechanism
The synthesis proceeds via nucleophilic acyl substitution, where the amine group of 3-methoxyaniline (m-anisidine) attacks the electrophilic carbonyl carbon of phenyl chloroformate. This results in the displacement of chloride and the formation of the carbamate linkage (Figure 1). The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent hydrolysis .
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Step 1: Dissolve 3-methoxyaniline (1.0 equiv) in dry THF.
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Step 2: Add triethylamine (1.2 equiv) to scavenge HCl.
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Step 3: Slowly add phenyl chloroformate (1.05 equiv) dropwise at 0°C.
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Step 4: Stir the reaction mixture at room temperature for 12–24 hours.
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Step 5: Purify the crude product via flash chromatography (15–20% ethyl acetate in cyclohexane).
Optimization and Yield
Yields for analogous phenylcarbamates range from 65% to 85%, depending on the steric and electronic properties of the amine . For instance, phenyl 4-methoxybenzylcarbamate (2a) was isolated in 72% yield under similar conditions . The meta-substitution in m-anisidine may slightly reduce reactivity compared to para-substituted analogs due to electronic effects, but this can be mitigated by extending reaction times.
Structural Characterization
Spectroscopic Data
The structural elucidation of phenyl N-(3-methoxyphenyl)carbamate aligns with data from related compounds :
1H NMR (400 MHz, CDCl3) :
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δ 7.38–7.15 (m, 5H, aromatic protons from phenyl group).
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δ 6.90–6.70 (m, 3H, aromatic protons from m-anisyl group).
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δ 3.82 (s, 3H, OCH3).
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δ 5.30 (br s, 1H, NH, exchanges with D2O).
13C NMR (100 MHz, CDCl3) :
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δ 154.6 (C=O).
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δ 151.1 (aromatic C-O from phenyl group).
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δ 130.1–114.2 (aromatic carbons).
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δ 55.3 (OCH3).
FTIR (neat) :
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3292 cm⁻¹ (N-H stretch).
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1699 cm⁻¹ (C=O stretch).
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1248 cm⁻¹ (C-O-C asymmetric stretch).
X-ray Crystallography
While no crystallographic data exists for this specific compound, phenylcarbamates such as phenyl tert-butylcarbamate (2c) exhibit planar carbamate groups with bond lengths of 1.34 Å for C=O and 1.45 Å for C-N . The m-anisyl group’s methoxy substituent is expected to introduce steric hindrance, slightly distorting the carbamate plane.
Physicochemical Properties
Solubility and Stability
Phenyl N-(3-methoxyphenyl)carbamate is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate. It is stable under acidic and neutral aqueous conditions but hydrolyzes in basic media (pH > 10) to yield 3-methoxyaniline and phenyl carbonate .
Thermal Properties
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80°C and 120°C . The meta-methoxy group may lower the melting point compared to para-substituted analogs due to reduced symmetry.
Reactivity and Functionalization
Urea Formation
Primary phenylcarbamates react with amines to form ureas . For example, phenyl 4-methoxybenzylcarbamate (2a) reacts with benzylamine to yield unsymmetrical urea derivatives . Phenyl N-(3-methoxyphenyl)carbamate is expected to exhibit similar reactivity, with the m-anisyl group influencing reaction rates due to electronic effects.
Deprotection Strategies
Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves phenylcarbamates to regenerate primary amines . This deprotection is critical in peptide synthesis and drug design.
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